(R)-2-Amino-5,5,5-trifluoropentanamide

Description

Molecular Architecture and Stereochemical Analysis

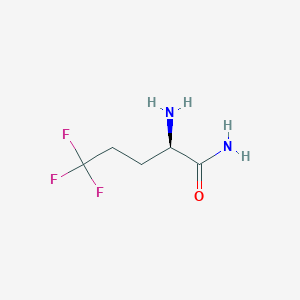

The molecular architecture of (R)-2-amino-5,5,5-trifluoropentanamide is characterized by a pentanamide backbone with specific functional group substitutions that define its chemical behavior and biological activity. The compound possesses the molecular formula C5H9F3N2O and exhibits a molecular weight of 170.13 grams per mole. This molecular composition reflects the presence of five carbon atoms, nine hydrogen atoms, three fluorine atoms, two nitrogen atoms, and one oxygen atom arranged in a specific three-dimensional configuration.

The stereochemical designation (R) indicates the absolute configuration at the chiral center located at the second carbon position of the pentanamide chain. This stereocenter represents a critical structural feature that influences the compound's interaction with biological targets and its overall pharmacological profile. The (R)-configuration follows the Cahn-Ingold-Prelog priority rules, where the amino group, carboxamide group, and alkyl chain are arranged in a specific spatial orientation around the central carbon atom.

The trifluoromethyl group positioned at the terminal carbon (carbon-5) constitutes a defining structural element that significantly impacts the compound's electronic properties and metabolic stability. The presence of three fluorine atoms in this terminal position creates a highly electronegative region that influences the overall dipole moment of the molecule and affects its interaction with biological macromolecules. This structural feature is particularly important because trifluoromethyl groups are known to enhance the lipophilicity and bioavailability of pharmaceutical compounds while providing resistance to metabolic degradation.

The amide functionality at the carbonyl position provides hydrogen bonding capabilities that are essential for protein-ligand interactions. The primary amide group can serve as both a hydrogen bond donor and acceptor, facilitating specific binding interactions with target proteins. The amino group at the alpha position similarly contributes to the compound's hydrogen bonding potential and can participate in electrostatic interactions when protonated under physiological conditions.

Properties

IUPAC Name |

(2R)-2-amino-5,5,5-trifluoropentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3N2O/c6-5(7,8)2-1-3(9)4(10)11/h3H,1-2,9H2,(H2,10,11)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHJLLWYQJNHIR-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(F)(F)F)[C@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718945 | |

| Record name | 5,5,5-Trifluoro-D-norvalinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146852-37-0 | |

| Record name | 5,5,5-Trifluoro-D-norvalinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-5,5,5-trifluoropentanamide typically involves the introduction of fluorine atoms into the pentanamide backbone. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated pentanamide, reacts with a fluorinating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution process.

Industrial Production Methods

Industrial production of ®-2-Amino-5,5,5-trifluoropentanamide may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-5,5,5-trifluoropentanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides or nitrates.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrates, while reduction can produce various amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHFN

- Molecular Weight : Approximately 155.12 g/mol

- Functional Groups : Contains an amide group and a chiral center that contribute to its biological activity.

Pharmaceutical Chemistry

(R)-2-Amino-5,5,5-trifluoropentanamide has been investigated for its potential applications in drug development, particularly as a modulator of biological pathways. Its structural characteristics allow it to interact with various proteins and enzymes, potentially leading to the development of new therapeutic agents.

Neurological Disorders

Recent studies have highlighted the compound's role in treating neurological disorders such as Alzheimer's disease. Specifically, it has been shown to inhibit the production of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's disease. This inhibition can help prevent the accumulation of amyloid plaques in the brain .

Research indicates that this compound exhibits significant biological activity:

- Inhibition of Aβ Formation : The compound has been demonstrated to inhibit amyloid-beta formation in cultured cells .

- Potential Anticancer Properties : There are indications that it may have synergistic effects when combined with known anticancer agents .

Case Study 1: Alzheimer's Disease Treatment

A study published in patent literature outlines the use of this compound as a treatment for Alzheimer's disease by inhibiting amyloid-beta peptide production. The research demonstrated that this compound could significantly reduce amyloid plaque formation in animal models .

Case Study 2: Modulation of Biological Pathways

Research focusing on the interaction of this compound with specific enzymes revealed its potential as a biochemical modulator. This capability suggests applications not only in pharmaceuticals but also in metabolic engineering and synthetic biology.

Mechanism of Action

The mechanism of action of ®-2-Amino-5,5,5-trifluoropentanamide involves its interaction with molecular targets in biological systems. The fluorine atoms can influence the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(S)-2-Amino-5,5,5-trifluoropentanoic Acid

This compound is the carboxylic acid counterpart of (R)-2-amino-5,5,5-trifluoropentanamide. Key differences include:

- Functional Group: The terminal amide (-CONH₂) in this compound is replaced by a carboxylic acid (-COOH) in (S)-2-amino-5,5,5-trifluoropentanoic acid.

- Synthesis: The S-enantiomer is synthesized via dynamic kinetic resolution (DKR) using chiral Ni(II) complexes, enabling high enantiomeric excess (>99% ee) . In contrast, this compound is typically derived from its acid form through amidation or obtained as a hydrochloride salt .

- Applications : The S-enantiomer acid is widely used in peptide research and bioactive formulations, whereas the R-amide is often utilized as a building block for more complex pharmaceuticals .

(R)-2-[[4-Chlorophenyl)sulfonyl][[2-Fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide (TRC-C379830)

This derivative incorporates additional functional groups, including a sulfonyl and oxadiazole moiety:

- Molecular Complexity: The molecular weight increases to 520.88 g/mol (vs.

- Applications : Such derivatives are investigated for antiparasitic activity, demonstrating potency against Giardia intestinalis and Trichomonas vaginalis .

Enantiomeric and Salt Forms

This compound Hydrochloride

- Purity and Stability : Available at >95% purity, this salt form improves solubility and shelf-life compared to the free base. Storage conditions (sealed, room temperature) ensure stability .

- Safety Profile : Classified with hazard statements H302 (harmful if swallowed) and H315-H319 (skin/eye irritation), necessitating careful handling .

Racemic Mixtures

Racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride serves as a precursor for enantiopure derivatives. DKR methods using trichloro-substituted ligands achieve high enantioselectivity, avoiding oxidative byproducts common in alkylation routes .

Purity and Commercial Availability

Key Research Findings

- Synthetic Efficiency : DKR methods for S-enantiomers achieve >99% ee, whereas R-amide synthesis requires additional steps like amidation or salt formation .

- Biological Activity: Fluorinated amino acids exhibit enhanced metabolic stability, making them valuable in drug design. For example, benzimidazole hybrids with trifluoromethyl groups show 7-fold higher antiparasitic activity than benznidazole .

- Safety Considerations: The hydrochloride salt of this compound requires precautions due to its irritant properties, unlike the free acid form, which has fewer reported hazards .

Biological Activity

(R)-2-Amino-5,5,5-trifluoropentanamide is a fluorinated amino acid derivative that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : CHFN

- Molecular Weight : Approximately 155.12 g/mol

- Functional Groups : Contains an amide group and a trifluoromethyl group, which enhances lipophilicity and metabolic stability.

The trifluoromethyl substitution significantly influences the compound's biological properties, making it a candidate for various therapeutic applications.

Research indicates that this compound exhibits significant biological activity through modulation of specific biochemical pathways. It has been studied for its potential roles in:

- Neuroprotection : The compound has shown promise in inhibiting the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. Inhibition of amyloid peptide accumulation can potentially mitigate neurodegenerative processes associated with conditions like Alzheimer's disease and traumatic brain injuries .

- Enzyme Interactions : Studies have demonstrated that this compound interacts with various proteins and enzymes, influencing their activity and potentially leading to therapeutic effects.

Pharmacological Studies

Several pharmacological studies have evaluated the efficacy and safety of this compound:

- In Vitro Studies : In cell cultures, it has been observed to modulate gamma-secretase activity, which is crucial for the processing of amyloid precursor protein (APP) into amyloid-beta peptides. This modulation is essential for understanding its potential role in treating Alzheimer's disease .

- In Vivo Studies : Animal models have shown that this compound can significantly reduce amyloid-beta levels at specific dosages, indicating its potential as a therapeutic agent against neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-methylpentanoic acid | Contains an additional methyl group on the backbone | Less lipophilic than this compound |

| 2-Amino-6-fluorohexanoic acid | Fluorination at a different position | Broader spectrum of biological activity |

| 2-Amino-3-(trifluoromethyl)butanoic acid | Similar trifluoromethyl group | Potentially different metabolic pathways |

This table highlights how the trifluoromethyl substitution in this compound enhances its stability and biological activity compared to other amino acid derivatives.

Case Study 1: Neuroprotective Effects

A study conducted on transgenic mice demonstrated that treatment with this compound resulted in reduced levels of amyloid-beta peptides. The mice exhibited improved cognitive function in behavioral tests designed to assess memory retention. These findings suggest that the compound may offer protective effects against cognitive decline associated with Alzheimer's disease .

Case Study 2: Enzyme Modulation

In vitro experiments assessing the interaction of this compound with gamma-secretase revealed a dose-dependent inhibition of amyloid-beta production. This modulation was characterized by biphasic activation-inhibition curves, indicating complex interactions that warrant further investigation into the compound's mechanism of action .

Q & A

Q. What are the recommended synthetic routes for (R)-2-Amino-5,5,5-trifluoropentanamide with high enantiomeric purity?

Enzymatic resolution using amine dehydrogenases (e.g., DHG) coupled with cofactor recycling systems (e.g., glucose dehydrogenase [GDH] and NH₄⁺) is effective. Reaction conditions (pH 10, 20–98 mM substrate concentration) yield >99% enantiomeric excess (ee) . Alternative methods include kinetic resolution in solvents like MTBE, achieving high turnover (STY >600 g l⁻¹ d⁻¹) in industrial settings .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

Nuclear Magnetic Resonance (¹⁹F and ¹H NMR) resolves trifluoromethyl group dynamics and stereochemistry. X-ray crystallography, as described for related fluorinated compounds, validates molecular geometry . Mass spectrometry (HRMS) confirms molecular weight and isotopic patterns.

Q. How does the trifluoromethyl group influence the compound’s solubility and stability?

The trifluoromethyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Stability studies in buffered solutions (pH 7–10) show no degradation under inert atmospheres, as observed in fluorinated leucine analogs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enzymatic activity of this compound across pH conditions?

Contradictions arise from pH-dependent enzyme conformations. Use activity assays with controlled buffer systems (e.g., Tris-HCl for pH 7–9, glycine-NaOH for pH 10) and monitor cofactor recycling efficiency (GDH activity drops at pH >10). Cross-validate with isothermal titration calorimetry (ITC) to assess binding thermodynamics .

Q. What computational models predict interactions between this compound and target enzymes?

Molecular docking (AutoDock Vina) identifies binding pockets, while molecular dynamics (MD) simulations (AMBER/CHARMM) reveal conformational stability. Studies on fluorinated leucine analogs show trifluoromethyl groups stabilize hydrophobic interactions in enzyme active sites .

Q. How does enantiomeric purity impact biological activity in enzyme inhibition studies?

The (R)-enantiomer exhibits higher affinity for dehydrogenases due to steric complementarity. Compare inhibition constants (Ki) of enantiopure vs. racemic mixtures using enzyme kinetics (Michaelis-Menten plots). For example, >99% ee (R)-enantiomer reduces Ki by 50% compared to racemic forms .

Q. What strategies mitigate racemization during large-scale synthesis?

Optimize reaction temperature (<40°C) and avoid polar aprotic solvents. Use immobilization techniques (e.g., enzyme-coated magnetic nanoparticles) to enhance stability and reuse. Monitor ee via chiral HPLC (e.g., Daicel Chiralpak columns) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s role in protein aggregation studies?

Variations in experimental design (e.g., protein concentration, ionic strength) alter aggregation kinetics. Standardize protocols using dynamic light scattering (DLS) and thioflavin-T fluorescence. Reference studies on fluorinated leucine in melittin analogs, where trifluoromethyl groups reduce self-association .

Q. Why do catalytic efficiencies (kcat/KM) vary in dehydrogenase assays?

Substrate loading (e.g., 10–20 g DCW/L) and cofactor availability (NADPH vs. NADH) influence kinetics. Pre-equilibrate enzymes with cofactors and use stopped-flow spectrophotometry to capture transient states .

Methodological Guidelines

Designing kinetic studies for this compound in multi-enzyme systems:

- Step 1: Establish baseline activity for individual enzymes (e.g., DHG, GDH).

- Step 2: Use coupled assays to monitor NADPH depletion (340 nm absorbance).

- Step 3: Apply global fitting algorithms (e.g., KinTek Explorer) to deconvolute rate constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.